molecular formula C20H32O B577159 (5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14012-10-3

(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

Cat. No.: B577159
CAS No.: 14012-10-3
M. Wt: 288.475
InChI Key: JQEWRMPCOJTLJJ-OHRRTRFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one: is a synthetic androgenic steroid It is structurally related to other androgens and is known for its anabolic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydrogenation: Reduction of double bonds in the precursor molecule.

    Methylation: Introduction of a methyl group at the 17beta position.

    Oxidation: Conversion of hydroxyl groups to ketones.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction yields alcohols.

Scientific Research Applications

Chemistry: In chemistry, (5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is used as a reference compound for studying steroidal reactions and mechanisms.

Biology: In biological research, this compound is used to study androgen receptor interactions and the effects of androgens on cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of muscle-wasting diseases.

Industry: In the industrial sector, this compound is used in the synthesis of other steroidal drugs and as a standard for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various proteins involved in muscle growth, metabolism, and secondary sexual characteristics.

Comparison with Similar Compounds

    Testosterone: A natural androgen with similar anabolic properties.

    Dihydrotestosterone: A more potent androgen that is also structurally related.

    Nandrolone: Another synthetic androgen with distinct anabolic effects.

Uniqueness: (5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 17beta position enhances its stability and bioavailability compared to other androgens.

Properties

CAS No.

14012-10-3

Molecular Formula

C20H32O

Molecular Weight

288.475

IUPAC Name

(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C20H32O/c1-13-12-17(21)18-15-8-7-14-6-4-5-10-20(14,3)16(15)9-11-19(13,18)2/h13-16,18H,4-12H2,1-3H3/t13-,14+,15+,16-,18+,19+,20-/m0/s1

InChI Key

JQEWRMPCOJTLJJ-OHRRTRFSSA-N

SMILES

CC1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

17β-Methyl-5α-androstan-15-one

Origin of Product

United States

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